Adrenochrome monoaminoguanidine mesilate

Catalog No.
S517317
CAS No.
4009-68-1
M.F
C12H18N4O5S
M. Wt
330.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Adrenochrome monoaminoguanidine mesilate

CAS Number

4009-68-1

Product Name

Adrenochrome monoaminoguanidine mesilate

IUPAC Name

1-[(3,6-dihydroxy-1-methyl-2,3-dihydro-1H-inden-5-yl)imino]guanidine;methanesulfonic acid

Molecular Formula

C12H18N4O5S

Molecular Weight

330.36 g/mol

InChI

InChI=1S/C11H14N4O2.CH4O3S/c1-5-2-9(16)7-3-8(14-15-11(12)13)10(17)4-6(5)7;1-5(2,3)4/h3-5,9,16-17H,2H2,1H3,(H3,12,13);1H3,(H,2,3,4)

InChI Key

BILXMHZJNCPMDS-UHFFFAOYSA-N

SMILES

CN1CC(C2=CC(=C(C=C21)O)N=NC(=N)N)O.CS(=O)(=O)O

Solubility

Soluble in DMSO

Synonyms

A-Peest, Adchnon S, Adrenochrome guanylhydrazone mesilate, Adrenochrome Monoaminoguanidine Mesilate, Adrenochrome monoguanylhydrazone methanesulfonate, S-Adchnon

Canonical SMILES

CC1CC(C2=CC(=C(C=C12)O)N=NC(=N)N)O.CS(=O)(=O)O

Isomeric SMILES

CN1CC(C2=C/C(=N/N=C(N)N)/C(=O)C=C21)O.CS(=O)(=O)O

Description

The exact mass of the compound Adrenochrome monoaminoguanidine mesilate is 329.0794 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Hemostatic Agent:

Early research focused on AMM's potential as a hemostatic agent, a substance that aids blood clotting. Studies suggest AMM may be more efficient than adrenaline at promoting blood clotting at lower doses [].

Radiation Protection:

AMM has been investigated for its ability to protect against the harmful effects of radiation. Studies in rabbits and humans suggest AMM can accelerate recovery from radiation-induced leukopenia, a decrease in white blood cell count []. Additionally, research indicates AMM may help reduce chromosomal aberrations in patients undergoing radiation therapy for cervical cancer [].

Other Potential Applications:

Limited research suggests AMM may have applications beyond hemostasis and radiation protection. Some studies have explored AMM's potential effects on chronic fatigue syndrome, obesity, and cellulite, but more research is needed to confirm these findings [].

Adrenochrome monoaminoguanidine mesilate is a synthetic compound derived from adrenochrome, which itself is produced through the oxidation of adrenaline (epinephrine). This compound is characterized by its hemostatic properties, meaning it aids in blood clotting and stabilizes capillaries. Its unique structure includes a combination of functional groups that enhance its stability and efficacy compared to its parent compound, adrenochrome. The chemical formula for adrenochrome monoaminoguanidine mesilate is C11H17N5O5S, and it has a molecular weight of approximately 349.36 g/mol .

The mechanism of action for adrenochrome mesilate in various applications is not fully understood and requires further research [, , ].

  • Oxidation: The initial formation of adrenochrome occurs through the oxidation of adrenaline using agents like hydrogen peroxide in the presence of sodium hydroxide.
  • Reduction: The synthesis involves reducing nitroguanidine with acetic acid and zinc to yield aminoguanidine, a precursor for the compound.
  • Substitution: A substitution reaction occurs when adrenochrome reacts with aminoguanidine, resulting in the formation of adrenochrome monoaminoguanidine mesilate .

Adrenochrome monoaminoguanidine mesilate exhibits significant biological activities:

  • Hemostatic Effects: It promotes blood clotting more efficiently than adrenaline at lower doses, making it a valuable agent in medical applications.
  • Radioprotective Properties: Studies indicate that it enhances recovery from radiation-induced leukopenia, a condition characterized by reduced white blood cell counts. This effect is particularly beneficial during radiation therapy, as it helps mitigate side effects associated with such treatments .
  • Cellular Mechanisms: The mechanism involves interaction with platelet surface-adrenoreceptors, activating intracellular signaling pathways that promote cellular recovery and proliferation following radiation exposure .

The synthesis of adrenochrome monoaminoguanidine mesilate typically follows a multi-step process:

  • Oxidation of Adrenaline: Adrenaline is oxidized using hydrogen peroxide in an alkaline medium to produce adrenochrome.
  • Reaction with Aminoguanidine: The resulting adrenochrome is then reacted with aminoguanidine in a suitable solvent under controlled conditions to form adrenochrome monoaminoguanidine.
  • Formation of Mesilate Salt: Finally, methanesulfonic acid is added to create the mesilate salt, enhancing the compound's solubility and stability for pharmaceutical applications .

Adrenochrome monoaminoguanidine mesilate has several applications:

  • Medical Use: It is primarily used as a hemostatic agent to control bleeding during surgical procedures or in trauma cases.
  • Radiation Therapy Support: The compound assists patients undergoing radiation therapy by enhancing recovery from leukopenia and reducing chromosomal aberrations .
  • Research

Research has shown that adrenochrome monoaminoguanidine mesilate interacts with various biological systems:

  • Hematopoietic Progenitor Cells: It has been demonstrated to protect and enhance the survival of hematopoietic progenitor cells post-radiation exposure, suggesting a mechanism that may not directly involve peripheral blood leukocytes but rather stem cells responsible for their regeneration .
  • Combination Therapies: Studies indicate that combining this compound with agents like cytochrome C can augment natural killer cell activity in cancer patients undergoing radiotherapy, highlighting its potential as a differential modulator of radiosensitivity .

Adrenochrome monoaminoguanidine mesilate shares similarities with other compounds but stands out due to its unique properties:

Compound NameDescriptionUnique Features
AdrenochromeParent compound formed from adrenaline oxidation.Less stable and less effective as a hemostatic agent.
CarbazochromeA semicarbazide derivative used as a hemostatic agent.Primarily acts on capillary stability but less effective than AMM.
AminoguanidineA precursor compound involved in the synthesis of AMM.Lacks direct hemostatic properties compared to AMM.

Adrenochrome monoaminoguanidine mesilate's combination of hemostatic and radioprotective properties makes it particularly unique among these compounds, offering enhanced therapeutic potential in clinical settings .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

5

Exact Mass

330.09979086 g/mol

Monoisotopic Mass

330.09979086 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

MEE8G8X3KU

Dates

Modify: 2023-08-15
1: Cassagnes LE, Chhour M, Pério P, Sudor J, Gayon R, Ferry G, Boutin JA, Nepveu F, Reybier K. Oxidative stress and neurodegeneration: The possible contribution of quinone reductase 2. Free Radic Biol Med. 2018 May 20;120:56-61. doi: 10.1016/j.freeradbiomed.2018.03.002. Epub 2018 Mar 8. PubMed PMID: 29526807.
2: Prasad A, Kumar A, Matsuoka R, Takahashi A, Fujii R, Sugiura Y, Kikuchi H, Aoyagi S, Aikawa T, Kondo T, Yuasa M, Pospíšil P, Kasai S. Real-time monitoring of superoxide anion radical generation in response to wounding: electrochemical study. PeerJ. 2017 Jul 13;5:e3050. doi: 10.7717/peerj.3050. eCollection 2017. PubMed PMID: 28761775; PubMed Central PMCID: PMC5527980.
3: Sirota TV. [Standardization and regulation of the rate of the superoxide-generating adrenaline autoxidation reaction used for evaluation of pro/antioxidant properties of various materials]. Biomed Khim. 2016 Nov;62(6):650-655. doi: 10.18097/PBMC20166206650. Russian. PubMed PMID: 28026808.
4: Halang P, Toulouse C, Geißel B, Michel B, Flauger B, Müller M, Voegele RT, Stefanski V, Steuber J. Response of Vibrio cholerae to the Catecholamine Hormones Epinephrine and Norepinephrine. J Bacteriol. 2015 Dec;197(24):3769-78. doi: 10.1128/JB.00345-15. Epub 2015 Sep 28. PubMed PMID: 26416829; PubMed Central PMCID: PMC4652048.
5: Cassagnes LE, Perio P, Ferry G, Moulharat N, Antoine M, Gayon R, Boutin JA, Nepveu F, Reybier K. In cellulo monitoring of quinone reductase activity and reactive oxygen species production during the redox cycling of 1,2 and 1,4 quinones. Free Radic Biol Med. 2015 Dec;89:126-34. doi: 10.1016/j.freeradbiomed.2015.07.150. Epub 2015 Sep 18. PubMed PMID: 26386287.

Explore Compound Types